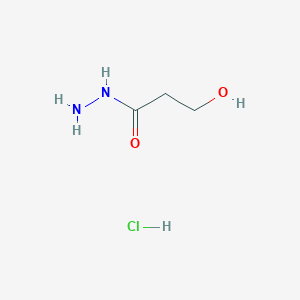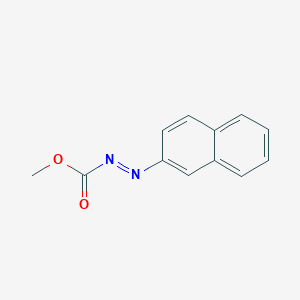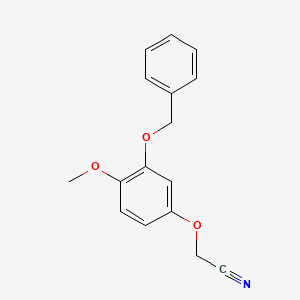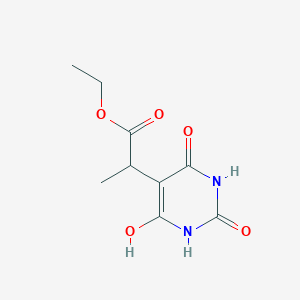
3-Hydroxypropanehydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypropanehydrazide hydrochloride, also known as 2-Amino-3-hydroxypropanehydrazide hydrochloride, is a compound with the chemical formula C3H10ClN3O2. It is characterized by its amino, hydroxy, and hydrazide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypropanehydrazide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of DL-serine hydrazide with hydrochloric acid. The reaction is typically carried out in a solvent mixture of water and ethanol or methanol. The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxypropanehydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds. These products can have different applications depending on their chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Hydroxypropanehydrazide hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: It is used in pharmaceutical research and development to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-Hydroxypropanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-Hydroxypropanehydrazide hydrochloride include:
DL-Serine Hydrazide Hydrochloride: This compound shares similar functional groups and is used in similar applications.
Propanoic Acid, 3-Hydroxy-, Hydrazide: This compound has a similar structure and is used in research and industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C3H9ClN2O2 |
|---|---|
Molekulargewicht |
140.57 g/mol |
IUPAC-Name |
3-hydroxypropanehydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-3(7)1-2-6;/h6H,1-2,4H2,(H,5,7);1H |
InChI-Schlüssel |
DQWWBXRNYXWUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)


![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)



![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)

